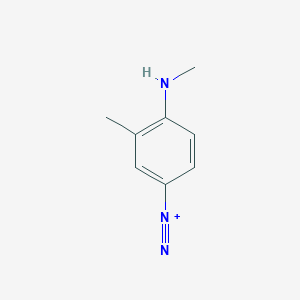
3-Methyl-4-(methylamino)benzene-1-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(methylamino)benzene-1-diazonium is an aromatic diazonium compound. Diazonium compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. These compounds are highly reactive and are used as intermediates in various organic synthesis reactions, particularly in the preparation of azo dyes and other aromatic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Methyl-4-(methylamino)benzene-1-diazonium typically involves the diazotization of 3-Methyl-4-(methylamino)aniline. The process is as follows:
Starting Material: 3-Methyl-4-(methylamino)aniline.
Reagents: Sodium nitrite (NaNO₂) and a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
The reaction proceeds as follows: [ \text{3-Methyl-4-(methylamino)aniline} + \text{NaNO₂} + \text{HCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H₂O} ]
Industrial Production Methods
In an industrial setting, the diazotization process is scaled up using continuous flow reactors to maintain the low temperature and control the reaction rate. The diazonium salt is often used immediately in subsequent reactions due to its instability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(methylamino)benzene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Using copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) to replace the diazonium group with a halide or cyanide.
Azo Coupling: Reacting with phenols or aromatic amines in alkaline conditions to form azo dyes.
Major Products Formed
Aryl Halides: Formed via Sandmeyer reactions.
Azo Compounds: Formed via coupling reactions with phenols or aromatic amines.
Applications De Recherche Scientifique
3-Methyl-4-(methylamino)benzene-1-diazonium is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of azo dyes and other aromatic compounds.
Biology: In the study of enzyme-catalyzed reactions involving diazonium compounds.
Medicine: Potential use in the development of diagnostic agents and therapeutic compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(methylamino)benzene-1-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution and coupling reactions due to the excellent leaving group ability of nitrogen gas (N₂). The molecular targets and pathways involved depend on the specific reaction and the nucleophiles or coupling partners used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium Chloride: A simpler diazonium compound used in similar reactions.
4-Nitrobenzenediazonium: Another diazonium compound with a nitro group that affects its reactivity.
Uniqueness
3-Methyl-4-(methylamino)benzene-1-diazonium is unique due to the presence of both a methyl group and a methylamino group on the aromatic ring. This substitution pattern can influence the reactivity and selectivity of the compound in various reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
91259-29-9 |
|---|---|
Formule moléculaire |
C8H10N3+ |
Poids moléculaire |
148.19 g/mol |
Nom IUPAC |
3-methyl-4-(methylamino)benzenediazonium |
InChI |
InChI=1S/C8H10N3/c1-6-5-7(11-9)3-4-8(6)10-2/h3-5,10H,1-2H3/q+1 |
Clé InChI |
OMLDVCZVGLONGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+]#N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


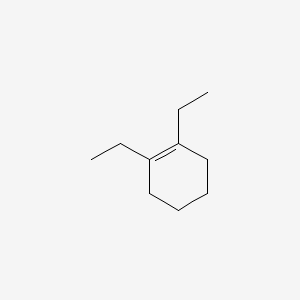

![1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14368926.png)
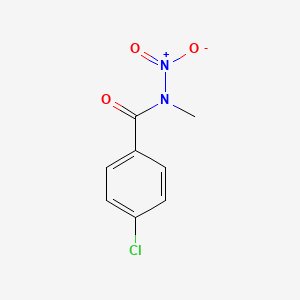




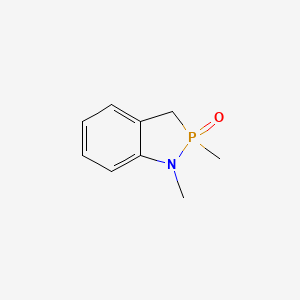

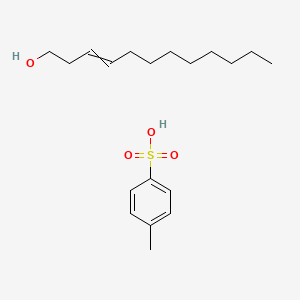
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
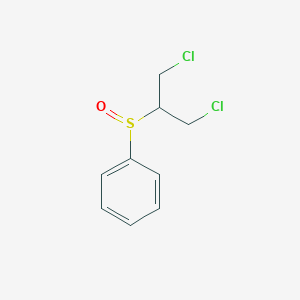
![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
